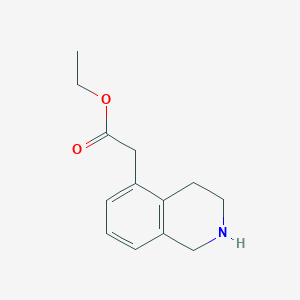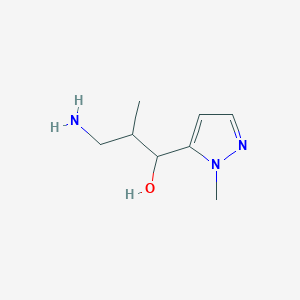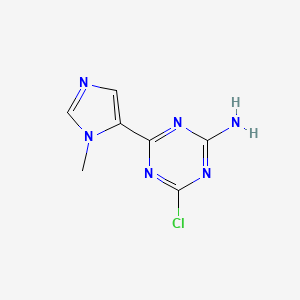![molecular formula C9H16N2 B13184145 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl ring fused to a diazaspiro[3.3]heptane core. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in drug design . The rigidity and three-dimensional structure of this compound make it a valuable building block for developing new pharmaceuticals with improved target selectivity and drug-likeness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane typically involves multi-step procedures. One common method includes the cyclization of di-electrophiles and di-nucleophiles through double substitution reactions . Another approach involves successive [2+2] cycloadditions between dichloroketene and olefins, although this method often results in low to moderate yields .
Industrial Production Methods: Industrial production of this compound is less documented, but it likely involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, may also be employed .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. Its rigid and three-dimensional structure allows for precise binding to target proteins, potentially leading to enhanced selectivity and reduced off-target effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine and shares a similar spirocyclic structure.
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with applications in medicinal chemistry.
2,6-Diazaspiro[3.5]nonane: Similar to the above compounds, it is used in drug design and synthesis.
Uniqueness: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane stands out due to its cyclobutyl ring, which imparts additional rigidity and unique chemical properties. This makes it particularly valuable for developing drugs with specific target interactions and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-cyclobutyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C9H16N2/c1-2-8(3-1)11-6-9(7-11)4-10-5-9/h8,10H,1-7H2 |
InChI Key |
OWDARNZFBFYZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CC3(C2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
